Cas no 1807074-75-4 (2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine)
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine
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- Inchi: 1S/C6H3ClF2INO/c7-5-4(12)2(10)1-3(11-5)6(8)9/h1,6,12H
- InChI Key: DTEGYBZWSUBALC-UHFFFAOYSA-N
- SMILES: IC1C(=C(N=C(C(F)F)C=1)Cl)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- XLogP3: 2.8
- Topological Polar Surface Area: 33.1
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050210-250mg |
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine |
1807074-75-4 | 97% | 250mg |
$988.80 | 2022-03-31 | |
| Alichem | A029050210-500mg |
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine |
1807074-75-4 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
| Alichem | A029050210-1g |
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine |
1807074-75-4 | 97% | 1g |
$3,099.20 | 2022-03-31 |
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine
Professional Introduction to 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine (CAS No. 1807074-75-4)
2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine, with the chemical formula C₇H₃ClF₂IO, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a pyridine core substituted with various functional groups, making it a versatile intermediate in the development of novel therapeutic agents. The presence of a chlorine atom, a difluoromethyl group, a hydroxyl group, and an iodine atom imparts unique reactivity and potential biological activity, which has garnered considerable attention from researchers worldwide.
Thechloro andiodo substituents on the pyridine ring are particularly noteworthy, as they serve as critical handles for further chemical modifications. Thechloro group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores, while theiodo group is highly suitable for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug design.
Thedifluoromethyl group is another key feature of this compound. Difluoromethyl groups are widely recognized for their ability to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding affinity at biological targets. In recent years, there has been a surge in research focused on the incorporation ofdifluoromethyl groups into drug candidates due to their multifaceted benefits. For instance, studies have demonstrated thatdifluoromethyl-containing molecules often exhibit improved resistance to enzymatic degradation and enhanced oral bioavailability.
Thehydroxyl group in 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine adds another layer of functionality to the molecule. Hydroxyl groups can engage in hydrogen bonding interactions, which are crucial for optimizing receptor binding and improving solubility. Furthermore, they can be further functionalized through etherification or esterification reactions, expanding the synthetic possibilities for derivative development.
In the context of contemporary pharmaceutical research, 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine has found applications in several promising therapeutic areas. One notable area is oncology, where small molecules targeting kinases and other critical signaling pathways are in high demand. The compound's unique substitution pattern makes it an attractive scaffold for designing inhibitors of tyrosine kinases, which play a central role in cancer cell proliferation and survival.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine as a key intermediate in the synthesis of novel kinase inhibitors. The researchers leveraged its reactivechloro andiodo groups to introduce various pharmacophores through cross-coupling reactions. The resulting compounds exhibited potent inhibitory activity against several cancer-associated kinases, demonstrating promising preclinical efficacy.
In addition to oncology, this compound has shown potential in the development of antiviral agents. The ability to introduce diverse functional groups into the pyridine core allows for the design of molecules that can interact with viral enzymes or receptors. For example, derivatives of 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine have been investigated as inhibitors of viral proteases and polymerases, offering hope for new treatments against emerging viral threats.
Thedifluoromethyl group's influence on metabolic stability has also been explored in antiviral drug development. By incorporating this moiety into drug candidates, researchers aim to enhance their half-life and reduce susceptibility to metabolic degradation by enzymes such as cytochrome P450 oxidases. This can lead to more effective antiviral therapies with improved patient compliance.
Beyond oncology and antiviral applications, 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine has potential uses in neurodegenerative diseases research. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have suggested that derivatives of this molecule may interfere with pathological pathways associated with these neurodegenerative disorders.
The synthesis of 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 4-hydroxypyridine, the introduction of chlorine and iodine atoms can be achieved through halogenation reactions. Subsequent functionalization with adifluoromethyl group typically employs palladium-catalyzed cross-coupling reactions or direct fluorination methods.
The choice of synthetic route depends on factors such as yield optimization, scalability, and cost-effectiveness. Advanced techniques like flow chemistry have been employed to improve reaction efficiency and minimize waste generation. These sustainable approaches align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In conclusion, 2-Chloro-6-(difluoromethyl)-3-hydroxy-4-iodopyridine (CAS No. 1807074-75-4) is a versatile intermediate with significant potential in drug discovery and development. Its unique structural features enable diverse chemical modifications through nucleophilic substitution and cross-coupling reactions. The incorporation of functional groups such aschloro,iodo,difluoromethyl, andhydroxyl provides opportunities for designing novel therapeutic agents targeting various diseases including cancer, viral infections, and neurodegenerative disorders.
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